molecular formula C10H9ClN2O4 B11815498 N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide

N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide

Cat. No.: B11815498
M. Wt: 256.64 g/mol
InChI Key: OYDGFMAPLJCDAN-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide is an organic compound with the molecular formula C10H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a nitroacetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-aminoacetophenone reacts with chloroacetyl chloride in the presence of pyridine to form N-[4-(2-chloroacetyl)phenyl]acetamide.

    Step 2: The intermediate product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloroacetyl group can be reduced to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of N-[4-(2-hydroxyacetyl)phenyl]-2-nitroacetamide.

    Reduction: Formation of N-[4-(2-chloroacetyl)phenyl]-2-aminoacetamide.

    Substitution: Formation of N-[4-(2-substituted acetyl)phenyl]-2-nitroacetamide derivatives.

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzyme systems, while its antiproliferative effects are linked to the disruption of cell division processes.

Comparison with Similar Compounds

N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide can be compared with other similar compounds such as:

    N-[4-(2-chloroacetyl)phenyl]acetamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-[4-(2-chloroacetyl)phenyl]-2-aminoacetamide: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    N-[4-(2-chloroacetyl)phenyl]benzamide: Has a benzamide group instead of a nitroacetamide group, affecting its chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C10H9ClN2O4

Molecular Weight

256.64 g/mol

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide

InChI

InChI=1S/C10H9ClN2O4/c11-5-9(14)7-1-3-8(4-2-7)12-10(15)6-13(16)17/h1-4H,5-6H2,(H,12,15)

InChI Key

OYDGFMAPLJCDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)NC(=O)C[N+](=O)[O-]

Origin of Product

United States

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